molecular formula C11H22N2O3 B15278661 tert-Butyl ((3R,5R)-5-(hydroxymethyl)pyrrolidin-3-yl)(methyl)carbamate

tert-Butyl ((3R,5R)-5-(hydroxymethyl)pyrrolidin-3-yl)(methyl)carbamate

Cat. No.: B15278661
M. Wt: 230.30 g/mol
InChI Key: UXZCIRDVJRWIBO-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl ((3R,5R)-5-(hydroxymethyl)pyrrolidin-3-yl)(methyl)carbamate is a chemical compound that features a tert-butyl group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((3R,5R)-5-(hydroxymethyl)pyrrolidin-3-yl)(methyl)carbamate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxylation reaction.

    Attachment of the tert-Butyl Group: The tert-butyl group is introduced through a carbamate formation reaction, often using tert-butyl chloroformate as a reagent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((3R,5R)-5-(hydroxymethyl)pyrrolidin-3-yl)(methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The compound can undergo reduction reactions to modify the pyrrolidine ring.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve nucleophiles like amines or alcohols.

Major Products

    Oxidation: Formation of carboxylated derivatives.

    Reduction: Formation of reduced pyrrolidine derivatives.

    Substitution: Formation of substituted carbamate derivatives.

Scientific Research Applications

tert-Butyl ((3R,5R)-5-(hydroxymethyl)pyrrolidin-3-yl)(methyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl ((3R,5R)-5-(hydroxymethyl)pyrrolidin-3-yl)(methyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl ((3R)-3-(hydroxymethyl)pyrrolidin-3-yl)(methyl)carbamate: Similar structure but lacks the 5-position hydroxymethyl group.

    tert-Butyl ((3R,5R)-5-(methoxymethyl)pyrrolidin-3-yl)(methyl)carbamate: Similar structure but with a methoxymethyl group instead of a hydroxymethyl group.

Uniqueness

tert-Butyl ((3R,5R)-5-(hydroxymethyl)pyrrolidin-3-yl)(methyl)carbamate is unique due to the presence of both the tert-butyl group and the hydroxymethyl group on the pyrrolidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H22N2O3

Molecular Weight

230.30 g/mol

IUPAC Name

tert-butyl N-[(3R,5R)-5-(hydroxymethyl)pyrrolidin-3-yl]-N-methylcarbamate

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13(4)9-5-8(7-14)12-6-9/h8-9,12,14H,5-7H2,1-4H3/t8-,9-/m1/s1

InChI Key

UXZCIRDVJRWIBO-RKDXNWHRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@@H]1C[C@@H](NC1)CO

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CC(NC1)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.